Cas no 87-52-5 (Gramine)

그라민(Gramine)은 인돌 알칼로이드 계열에 속하는 유기 화합물로, 화학식 C11H14N2로 표기됩니다. 이 물질은 주로 식물 유래 생체 활성 물질로 연구되며, 특히 알칼로이드 합성의 중요한 중간체로 활용됩니다. 그라민은 선택적 반응성을 가지며, 다양한 유도체 합성이 가능한 구조적 특징을 보입니다. 약리학 연구에서 신경전달물질 조절 가능성으로 주목받고 있으며, 실험실 규모에서 고순도로 제조 가능한 점이 장점입니다. 또한 비교적 안정한 결정 구조를 가져 보관 및 취급이 용이합니다. 유기 합성 및 생화학 연구 분야에서 표준 물질로 널리 사용됩니다.
Gramine structure
Gramine structure
Product Name:Gramine
CAS 번호:87-52-5
MF:C11H14N2
메가와트:174.242262363434
MDL:MFCD00005629
CID:34421
PubChem ID:6890
Update Time:2026-02-26

Gramine 화학적 및 물리적 성질

이름 및 식별자

    • 3-(Dimethylaminomethyl)indole
    • (1H-INDOL-3-YLMETHYL)-DIMETHYL-AMINE
    • 3-((N,N-DIMETHYLAMINO)METHYL)INDOLE
    • BETA-DIMETHYLAMINOMETHYLINDOLE
    • DONAXINE
    • n,n-dimethyl-1h-indole-3-methanamine
    • TIMTEC-BB SBB003799
    • 1H-Indol-3-yl-N,N-dimethylmethanamine
    • 3-((dimethylamino)methyl)-indol
    • 3-Dimethylaminomethylindol (gramin)
    • b-(Dimethylaminomethyl)indole
    • Donaxin
    • Indole, 3-[(dimethylamino)methyl]-
    • n,n-dimethyl-1h-indole-3-methanamin
    • N,N-Dimethyl-1H-indole-3-methylamine
    • 1H-Indole-3-methanamine, N,N-dimethyl-
    • indol-3-ylmethyldimethylamine
    • Gramine
    • 1-(1H-indol-3-yl)-N,N-dimethylmethanamine
    • GRAMINE(RG)
    • 1H-Indole-3-methanamine,N,N-dimethyl
    • 3-(N,N-dimethylaminomethyl) indole
    • for Cefixime
    • GCLH
    • Gramin
    • Indole,3-[(dimethylamino)methyl]
    • NSC 16892
    • (1H-indol-3-ylmethyl)dimethylamine
    • (Indol-3-ylmethyl)dimethylamine
    • 3-[(Dimethylamino)methyl]indole
    • Donaxine;Gramine
    • Indolalkylamine der.
    • Gramine, 99%
    • 3-(N,N-Dimethylaminomethyl)indole
    • Indole, 3-[(dimethylamin
    • SPBio_002817
    • beta-(Dimethylaminomethyl)indole
    • MFCD00005629
    • s2304
    • SW196552-2
    • 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine
    • LS-82953
    • AKOS001055234
    • Oprea1_150946
    • BRD-K26005076-001-03-7
    • 1H-Indol-3-yl-N,N-dimethylmethanamine #
    • CHEMBL254348
    • SR-01000636080-1
    • Prestwick0_000629
    • Prestwick3_000629
    • InChI=1/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H
    • MLS002153919
    • Prestwick_245
    • UNII-FGQ8A78L14
    • [(1H-indol-3-yl)methyl]dimethylamine
    • INDOLE, 3-((DIMETHYLAMINO)METHYL)-
    • EN300-05999
    • SMR000112262
    • NCGC00016343-02
    • Enamine_005691
    • 87-52-5
    • indol-3-ylmethyldimethylamin
    • Prestwick2_000629
    • HMS2268O03
    • NCGC00016343-04
    • NCGC00016343-05
    • 3-[Dimethylaminomethyl]indole
    • HMS3651E18
    • GRAMINE [MI]
    • beta -dimethylaminomethylindole
    • NCGC00016343-01
    • CHEBI:28948
    • (1H-indol-3-yl)-N,N-dimethylmethanamine
    • NSC16892
    • WLN: T56 BMJ D1N1&1
    • BSPBio_000598
    • N,N-Dimethyl-1H-indole-3-methanamine, 9CI
    • 3-((DIMETHYLAMINO)METHYL)INDOLE
    • C08304
    • SR-01000636080
    • CS-0007885
    • (1H-Indol-3-ylmethyl)-dimethylamine
    • CCG-46378
    • SCHEMBL445889
    • NCGC00142364-03
    • 3-[(Dimethylamino)methyl]-Indole
    • TNP00029
    • A842252
    • STL146344
    • AC-15584
    • AI3-52146
    • HMS1410C15
    • HB0305
    • NCGC00142364-02
    • SR-01000636080-4
    • .BETA.-(DIMETHYLAMINOMETHYL)INDOLE
    • EINECS 201-749-8
    • HY-N0166
    • AS-11847
    • Z56917380
    • FGQ8A78L14
    • BPBio1_000658
    • IDI1_007926
    • 3-Dimethylaminomethylindole;3-(DIMETHYLAMINOMETHYL)INDOLE
    • CAS-87-52-5
    • D0653
    • NCGC00142364-01
    • BRD-K26005076-001-06-0
    • NSC-16892
    • 3-((Dimethylamino)methyl)-Indole
    • FT-0603302
    • .beta.-Dimethylaminomethylindole
    • SY005107
    • Q420118
    • HMS1569N20
    • SCHEMBL63578
    • DTXSID3058955
    • NCGC00016343-03
    • Prestwick1_000629
    • 4,5,6,7-TETRAHYDRO-THIAZOLO[5,4-C]PYRIDINEHYDROCHLORIDESALT
    • HMS2096N20
    • Gramine (6CI)
    • Indole, 3-[(dimethylamino)methyl]- (8CI)
    • N,N-Dimethyl-1H-indole-3-methanamine (ACI)
    • 3-[(Dimethylamino)methyl]-1H-indole
    • β-(Dimethylaminomethyl)indole
    • C11H14N2
    • 3-((N,N-Dimethylamino)methyl)indole (Gramine)
    • NS00039200
    • Gramine,98%
    • NCGC00016343-13
    • DB-057006
    • BRD-K26005076-001-12-8
    • indole, 3-dimethylaminomethyl-
    • DTXCID5048552
    • MDL: MFCD00005629
    • 인치: 1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
    • InChIKey: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
    • 미소: C1C=C2NC=C(C2=CC=1)CN(C)C
    • BRN: 140521

계산된 속성

  • 정밀분자량: 174.11600
  • 동위원소 질량: 174.116
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 168
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 19
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 분자량: 174.24

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.0715 (rough estimate)
  • 융해점: 131.0 to 134.0 deg-C
  • 비등점: 293.9℃ at 760 mmHg
  • 플래시 포인트: 화씨 온도: 332.6°f< br / >섭씨: 167°C< br / >
  • 굴절률: 1.5500 (estimate)
  • 용해도: 481.1 mg/L @ 25 °C (est)
  • 수용성: 거의 녹지 않다
  • PSA: 19.03000
  • LogP: 2.22950
  • 머크: 4533
  • 용해성: 알코올, 에테르, 클로로포름, 콜드 아세톤에 약간 용해될 수 있으며, 미래에는 물과 석유 에테르에 거의 용해될 수 있다

Gramine 보안 정보

Gramine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

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    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Gramine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UZ096-5g
Gramine
87-52-5 98%
5g
¥155.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UZ096-25g
Gramine
87-52-5 98%
25g
¥599.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UZ096-1g
Gramine
87-52-5 98%
1g
¥69.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YP366-25g
Gramine
87-52-5 98%
25g
270.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YP366-5g
Gramine
87-52-5 98%
5g
90.0CNY 2021-08-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0653-250G
Gramine
87-52-5 >98.0%(T)
250g
¥1605.00 2024-04-15
TRC
G779950-1g
Gramine
87-52-5
1g
$ 138.00 2023-09-07
TRC
G779950-5g
Gramine
87-52-5
5g
$ 224.00 2023-09-07
TRC
G779950-25g
Gramine
87-52-5
25g
$ 443.00 2023-09-07
TRC
G779950-100g
Gramine
87-52-5
100g
$ 948.00 2023-04-15

Gramine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
참조
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

합성 방법 2

반응 조건
1.1 Catalysts: Zinc chloride Solvents: Ethanol ;  90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
참조
Efficient and practical synthesis of Mannich bases related to gramine mediated by zinc chloride
Dai, Hong-Guang; et al, Synthetic Communications, 2006, 36(13), 1829-1835

합성 방법 3

반응 조건
1.1 Reagents: Sulfur dioxide Solvents: Acetonitrile
참조
The activation of aminals and aminol ethers by sulfur dioxide and their reactions with electron rich aromatic compounds
Heaney, Harry; et al, Tetrahedron, 1997, 53(39), 13361-13372

합성 방법 4

반응 조건
1.1 Solvents: Water
참조
A facile synthesis of 3-substituted indoles
Nagarathnam, Dhanapalan, Journal of Heterocyclic Chemistry, 1992, 29(4), 953-8

합성 방법 5

반응 조건
1.1 Solvents: Ethanol ,  Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 24 h, rt
참조
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Nimbarte, Vijaykumar D. ; et al, ChemMedChem, 2021, 16(10), 1667-1679

합성 방법 6

반응 조건
참조
Halogenation of 1-substituted skatoles. Preparation of 3-bromomethylindoles
Hino, Tohru; et al, Chemical & Pharmaceutical Bulletin, 1975, 23(11), 2990-7

합성 방법 7

반응 조건
1.1 Solvents: Acetic acid ,  1,4-Dioxane ,  Water ;  5 min, 0 °C
1.2 Solvents: Water ;  0 °C; 2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Visible-light-induced cascade dearomatization cyclization between alkynes and indole-derived bromides: a facile strategy to synthesize spiroindolenines
Gao, Xiaoshuang; et al, Chemical Communications (Cambridge, 2020, 56(90), 14047-14050

합성 방법 8

반응 조건
참조
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

합성 방법 9

반응 조건
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, 70 °C
2.2 Reagents: Water ;  cooled
참조
Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles
Nakamura, Kohei; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4713-4722

합성 방법 10

반응 조건
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13
참조
Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation
Li, Ji-Tai; et al, Ultrasonics Sonochemistry, 2010, 18(1), 42-44

합성 방법 11

반응 조건
1.1 Reagents: Sulfur dioxide Solvents: Acetonitrile ;  4 d
참조
Sulfur dioxide
Burke, Steven D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

합성 방법 12

반응 조건
1.1 Reagents: Sulfur dioxide
참조
Bis(dimethylamino)methane
Duplantier, Allen J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 13

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, 70 °C
1.2 Reagents: Water ;  cooled
참조
Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles
Nakamura, Kohei; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4713-4722

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 bar, rt
참조
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

합성 방법 15

반응 조건
1.1 Reagents: Sodium borohydride
참조
Reaction of nitro compounds with immonium salts. 1. Nitrovinylation of indoles
Babievskii, K. K.; et al, Izvestiya Akademii Nauk SSSR, 1977, (10), 2310-13

합성 방법 16

반응 조건
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  10 min, 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  5 min, 0 - 5 °C; rt; 16 h, 50 °C
1.3 Reagents: Methanol ;  10 min, rt
참조
A practical synthesis of indole-based heterocycles using an amidoaluminum-mediated strategy
Todd, Robert; et al, Synthesis, 2009, (11), 1846-1850

합성 방법 17

반응 조건
1.1 Solvents: Dimethylformamide ;  2 h, 160 °C
참조
Synthesis of N-1-Skatyl Uracil Derivatives
Chernikova, I. B.; et al, Chemistry of Natural Compounds, 2017, 53(2), 333-337

합성 방법 18

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… Solvents: Toluene ;  36 h, 140 °C
참조
Divergence in CH alkylation of indoles under Mn catalysis
Mondal, Akash; et al, Catalysis Science & Technology, 2023, 13(19), 5745-5756

합성 방법 19

반응 조건
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Discovery of Potent, Selective, Orally Active, Nonpeptide Inhibitors of Human Mast Cell Chymase
Greco, Michael N.; et al, Journal of Medicinal Chemistry, 2007, 50(8), 1727-1730

합성 방법 20

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 1 h, rt
2.1 Solvents: Ethanol ,  Acetonitrile ;  2 h, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 24 h, rt
참조
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Nimbarte, Vijaykumar D. ; et al, ChemMedChem, 2021, 16(10), 1667-1679

합성 방법 21

반응 조건
1.1 Solvents: Dimethylformamide
2.1 Reagents: Sodium borohydride
참조
Reaction of nitro compounds with immonium salts. 1. Nitrovinylation of indoles
Babievskii, K. K.; et al, Izvestiya Akademii Nauk SSSR, 1977, (10), 2310-13

합성 방법 22

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
2.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 bar, rt
참조
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Gramine Raw materials

Gramine Preparation Products

Gramine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87-52-5)Gramine
주문 번호:A842252
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:55
가격 ($):355.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87-52-5)Gramine
주문 번호:LE1989;LE10355
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:41
가격 ($):discuss personally
Email:18501500038@163.com

Gramine 분광

13C NMR Varian CDCl3
13C NMR
GC-MS
GC-MS
추천 공급업체
Amadis Chemical Company Limited
(CAS:87-52-5)Gramine
A842252
순결:99%
재다:500g
가격 ($):355.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-52-5)Gramine
LE1989;LE10355
순결:99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의
Email